molecular formula C11H10N2O3S2 B2488701 3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide CAS No. 315692-37-6

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B2488701
CAS No.: 315692-37-6
M. Wt: 282.33
InChI Key: PGSYSHPANRPPKO-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

It’s known that derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which this compound is a part of, play an important role in modern organic and medicinal chemistry . They exhibit various biological activities and are considered a privileged structure in medicinal chemistry .

Mode of Action

It’s synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This suggests that its interaction with its targets could involve the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may have potential therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be optimal in water , suggesting that its stability and efficacy could be influenced by the solvent environment. Furthermore, the principles of green chemistry were applied in its synthesis , implying that environmental sustainability is a consideration in its production.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium for this synthesis, conforming to green chemistry principles. The yields from this reaction are nearly quantitative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent, can be applied to scale up the synthesis. This approach minimizes the use of hazardous chemicals and solvents, making the process safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with increased hydrogen content .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and rhodanine derivatives. These compounds share a common thiazolidinone core but may differ in their substituents and overall structure .

Uniqueness

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its green synthesis method also sets it apart from other similar compounds, making it more environmentally friendly .

Properties

IUPAC Name

3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-16-8-4-2-3-7(5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSYSHPANRPPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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